N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid, followed by further functionalization to introduce the pyrrolidine and phenyl groups . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiophene and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-18(23,15-8-5-9-24-15)12-19-17(22)13-10-16(21)20(11-13)14-6-3-2-4-7-14/h2-9,13,23H,10-12H2,1H3,(H,19,22) |
InChI Key |
HIZKYPRXDDSSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.